molecular formula C7H12ClNO4S B13063424 5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride CAS No. 1432679-54-3

5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride

Cat. No.: B13063424
CAS No.: 1432679-54-3
M. Wt: 241.69 g/mol
InChI Key: JFAZWMBRQGQXIG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride typically involves the reaction of 5,5-diethyl-2-oxo-1,3-oxazolidine with chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity makes it useful in modifying biological molecules and studying enzyme interactions. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride include other oxazolidine derivatives and sulfonyl chlorides. Some examples are:

  • 5,5-Dimethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride
  • 5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonic acid
  • 5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonamide

Compared to these compounds, this compound is unique due to its specific reactivity and the stability of the sulfonyl chloride group .

Properties

CAS No.

1432679-54-3

Molecular Formula

C7H12ClNO4S

Molecular Weight

241.69 g/mol

IUPAC Name

5,5-diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride

InChI

InChI=1S/C7H12ClNO4S/c1-3-7(4-2)5-9(6(10)13-7)14(8,11)12/h3-5H2,1-2H3

InChI Key

JFAZWMBRQGQXIG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C(=O)O1)S(=O)(=O)Cl)CC

Origin of Product

United States

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